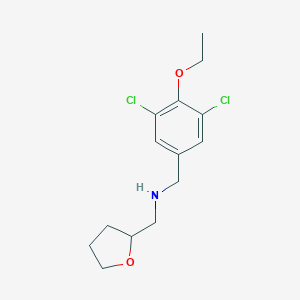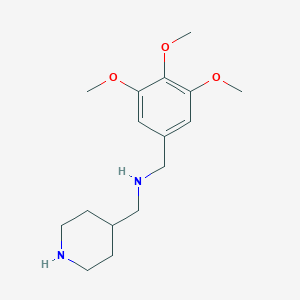
(4-Chlorobenzyl)-(3-imidazol-1-yl-propyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chlorobenzyl)-(3-imidazol-1-yl-propyl)amine, also known as AGN 2979, is a selective histamine H3 receptor antagonist. It is a small molecule drug that has been studied for its potential therapeutic applications in various diseases.
作用機序
(4-Chlorobenzyl)-(3-imidazol-1-yl-propyl)amine 2979 is a selective histamine H3 receptor antagonist. Histamine H3 receptors are located in the central nervous system and play a role in regulating neurotransmitter release. This compound 2979 binds to the histamine H3 receptor and blocks its activity, leading to increased neurotransmitter release. This mechanism of action has been shown to improve cognitive function and reduce inflammation in animal models.
Biochemical and Physiological Effects:
This compound 2979 has been shown to improve cognitive function in animal models. It has also been shown to reduce inflammation and regulate appetite. These effects are thought to be mediated through the histamine H3 receptor and increased neurotransmitter release.
実験室実験の利点と制限
(4-Chlorobenzyl)-(3-imidazol-1-yl-propyl)amine 2979 is a small molecule drug that can be easily synthesized in large quantities and high purity. It has been extensively studied in animal models and has shown promising results in improving cognitive function, reducing inflammation, and regulating appetite. However, there are some limitations to its use in lab experiments. For example, it may not be suitable for use in certain cell lines or animal models, and its effects may vary depending on the disease being studied.
将来の方向性
There are many potential future directions for the study of (4-Chlorobenzyl)-(3-imidazol-1-yl-propyl)amine 2979. One area of focus could be its potential therapeutic applications in Alzheimer's disease and Parkinson's disease. Another area of focus could be its potential use in regulating appetite and treating obesity. Additionally, further research could be done to better understand its mechanism of action and potential side effects. Overall, this compound 2979 is a promising drug that has the potential to be used in the treatment of various diseases.
合成法
The synthesis of (4-Chlorobenzyl)-(3-imidazol-1-yl-propyl)amine 2979 involves the reaction of 4-chlorobenzyl chloride with 3-imidazol-1-yl-propylamine in the presence of a base. The reaction proceeds through nucleophilic substitution and yields this compound 2979 as a white solid with a purity of over 99%. The synthesis method has been optimized to produce this compound 2979 in large quantities and high purity.
科学的研究の応用
(4-Chlorobenzyl)-(3-imidazol-1-yl-propyl)amine 2979 has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and obesity. It has been shown to improve cognitive function, reduce inflammation, and regulate appetite in animal models.
特性
分子式 |
C13H16ClN3 |
|---|---|
分子量 |
249.74 g/mol |
IUPAC名 |
N-[(4-chlorophenyl)methyl]-3-imidazol-1-ylpropan-1-amine |
InChI |
InChI=1S/C13H16ClN3/c14-13-4-2-12(3-5-13)10-15-6-1-8-17-9-7-16-11-17/h2-5,7,9,11,15H,1,6,8,10H2 |
InChIキー |
YHLPHFDIOWRIRY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNCCCN2C=CN=C2)Cl |
正規SMILES |
C1=CC(=CC=C1CNCCCN2C=CN=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-(4-piperidinylmethyl)amine](/img/structure/B262660.png)
![N-{3-[(2-chlorobenzyl)oxy]benzyl}-N-(4-piperidinylmethyl)amine](/img/structure/B262661.png)
![4-{[(3-Ethoxypropyl)amino]methyl}benzoic acid](/img/structure/B262662.png)

![2-[(3-Bromo-4-ethoxybenzyl)amino]-1-butanol](/img/structure/B262665.png)
![2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethanol](/img/structure/B262667.png)
![N-(3-chloro-4-ethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B262668.png)
![2-{2-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]ethoxy}ethanol](/img/structure/B262669.png)
![2-(2-Methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)ethanol](/img/structure/B262672.png)

![N-{3-[(2-fluorobenzyl)oxy]benzyl}-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine](/img/structure/B262678.png)
![N-{2-[(4-fluorobenzyl)oxy]benzyl}-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine](/img/structure/B262679.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B262680.png)
![N-(2-furylmethyl)-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine](/img/structure/B262681.png)